1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C19H24N6O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16305982 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a part of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . These compounds have been found to interact with various targets, including bromodomains . Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in epigenetic regulation .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been found to inhibit bromodomains . This inhibition disrupts the recognition of acetylated lysine residues, thereby affecting the transcriptional activity of certain genes .
Biochemical Pathways
The inhibition of bromodomains can affect various biochemical pathways. For instance, the bromodomain-containing protein BRD4 is involved in the transcriptional regulation of several genes, including those involved in cell cycle progression and apoptosis . Therefore, the inhibition of BRD4 by [1,2,4]triazolo[4,3-b]pyridazine compounds could potentially affect these pathways .
Pharmacokinetics
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been found to exhibit good oral bioavailability
Result of Action
The inhibition of bromodomains by [1,2,4]triazolo[4,3-b]pyridazine compounds can lead to changes in gene expression . This can result in various cellular effects, depending on the specific genes affected. For instance, if genes involved in cell cycle progression are affected, this could potentially lead to cell cycle arrest .
Properties
IUPAC Name |
3-ethyl-6-[4-(2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-4-17-20-21-18-7-8-19(22-25(17)18)23-9-11-24(12-10-23)29(26,27)16-6-5-14(2)13-15(16)28-3/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLPYMXKMHSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.